molecular formula C6H13NO2S B1671406 L-Ethionine CAS No. 13073-35-3

L-Ethionine

Cat. No. B1671406
CAS RN: 13073-35-3
M. Wt: 163.24 g/mol
InChI Key: GGLZPLKKBSSKCX-UHFFFAOYSA-N
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Description

L-Ethionine is a non-proteinogenic amino acid structurally related to methionine, with an ethyl group in place of the methyl group . It is an antimetabolite and methionine antagonist. It prevents amino acid incorporation into proteins and interferes with cellular use of adenosine triphosphate (ATP) . It is highly toxic and is a potent carcinogen .


Synthesis Analysis

L-Methionine is synthesized in engineered Escherichia coli. The enzyme O-succinylhomoserine sulfhydrylase involved in thiolation of OSH to form homocysteine was overexpressed in the engineered strain E. coli W3110 IJAHFEBC/PAm, resulting in L-methionine production .


Molecular Structure Analysis

L-Ethionine has a molecular formula of C6H13NO2S, an average mass of 163.238 Da, and a monoisotopic mass of 163.066696 Da .


Chemical Reactions Analysis

Methyltransferases (MTases) play an important role in the functioning of living systems, catalyzing the methylation reactions of DNA, RNA, proteins, and small molecules, including endogenous compounds and drugs .


Physical And Chemical Properties Analysis

L-Ethionine has a density of 1.2±0.1 g/cm3, a boiling point of 310.4±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 60.6±6.0 kJ/mol and a flash point of 141.5±26.5 °C .

Scientific Research Applications

Neural Tube Defects Research

Ethionine has been found to play a significant role in the study of neural tube defects (NTDs) in developing mouse embryos . It has been observed that ethionine-mediated reduction of S-adenosylmethionine is responsible for these defects . Ethionine inhibits cell viability by disrupting the balance between proliferation and apoptosis, and prevents neural stem cells from differentiating into neurons and astrocytes . This research provides a good theoretical basis for further studies on NTDs .

Epigenetic Modification

Ethionine is involved in the pathogenesis of neural tube development through N6-methyladenosine (m6A) modification . The study aims to investigate METTL3- and ALKBH5-mediated m6A modification function and mechanism in NTDs . This finding represents a novel epigenetic mechanism underlying that the m6A modification has profound and lasting implications for neural tube development .

DNA Methylation

Ethionine is an analog of methionine that interferes with the normal methylation of DNA and other methylation pathways . This interference can be used in research to understand the effects of altered DNA methylation on various biological processes .

Pancreatic Toxicity Research

Ethionine induces pancreatic toxicity . This property makes it useful in studies aimed at understanding the mechanisms of pancreatic damage and testing potential protective treatments .

Liver Cancer Research

Ethionine has been found to induce liver cancer . This makes it a valuable tool in cancer research, particularly in studying the mechanisms of liver carcinogenesis and testing potential anticancer treatments .

Tumor Growth and Metastasis Research

In animal studies, ethionine has been shown to act synergistically with methionine-depletion to block the growth and metastasis of methionine-dependent tumors . This suggests a potential therapeutic application in the treatment of certain types of cancer .

Mechanism of Action

Target of Action

L-Ethionine, also known as Ethionine, is a non-proteinogenic amino acid structurally related to methionine . It primarily targets the methionine cycle, a crucial biochemical pathway in living organisms . Ethionine acts as an antimetabolite and antagonist of methionine, interfering with the cellular use of adenosine triphosphate (ATP) and preventing amino acid incorporation into proteins . It also targets lysosomes, interfering with mitochondrial autophagy .

Mode of Action

Ethionine’s mode of action is primarily through its interaction with the methionine cycle. It disrupts this cycle, leading to an imbalance in cellular proliferation and apoptosis . This disruption is associated with increased production of reactive oxygen species (ROS), which can lead to cell death . Ethionine also interferes with mitochondrial autophagy by inducing lysosomal alkalization .

Biochemical Pathways

The primary biochemical pathway affected by Ethionine is the methionine cycle. Disruption of this cycle can lead to a variety of downstream effects, including increased ROS production, which can cause oxidative stress and damage to cells . This can lead to apoptosis, or programmed cell death . Additionally, Ethionine’s interference with mitochondrial autophagy can disrupt cellular energy production and further contribute to cell death .

Pharmacokinetics

It is known that ethionine is highly toxic and is a potent carcinogen This suggests that it is readily absorbed and distributed throughout the body, where it can exert its effects

Result of Action

The primary result of Ethionine’s action is cell death, caused by increased ROS production and disruption of mitochondrial autophagy . This can lead to a variety of pathological conditions, including neural tube defects . Ethionine’s toxicity and carcinogenic properties also suggest that it can cause significant harm to tissues and organs throughout the body .

Action Environment

The action of Ethionine can be influenced by various environmental factors. For example, the presence of other compounds, such as folic acid, can affect the pathogenesis of conditions like neural tube defects Additionally, the specific cellular and molecular environment can influence Ethionine’s efficacy and stability

Safety and Hazards

L-Ethionine should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-2-amino-4-ethylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2S/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLZPLKKBSSKCX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCSCC[C@@H](C(=O)O)N
Source PubChem
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Molecular Formula

C6H13NO2S
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DSSTOX Substance ID

DTXSID5020578
Record name Ethionine
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Molecular Weight

163.24 g/mol
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Physical Description

Solid; [Merck Index]
Record name Ethionine
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Mechanism of Action

/ETHIONINE/ INHIBITS THE INCORPORATION OF METHIONINE AND GLYCINE INTO RAT PROTEIN IN VIVO AND THE CONVERSION OF METHIONINE INTO CYSTEINE. ETHIONINE IS DEETHYLATED, AND THE ETHYL GROUP APPEARS IN ANALOGUES OF METABOLITES KNOWN TO PARTICIPATE IN TRANSMETHYLATION REACTIONS, EG ETHYL CHOLINE. IN THE RAT IT IS ITSELF INCORPORATED INTO ABNORMAL PROTEINS COMPETITIVELY, BUT ITS AFFINITY IS ONLY 1/600 THAT OF METHIONINE. /ETHIONINE/, ... The mechanism by which ethionine induces fatty liver is thought to be due to the inhibition of synthesis of very low density lipoprotein. ... The synthesis of lipoprotein is correlated with liver estradiol receptor concn, /an examination/ of the effect of ethionine on estradiol receptor concn in rat liver /was examined/. Estradiol receptor concn in both cytosolic and nuclear fractions were greatly decr by a single injection of ethionine at a dose of 0.5 mg/kg bw. In particular, the decr in nuclear receptor concn was observed a few hr after the injection and correlated with the decr in triglyceride content in the very low density lipoprotein fraction. /Data suggests/ that liver estradiol receptor is involved in the pathogenesis of ethionine induced fatty liver of rats.
Record name (L)-ETHIONINE
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Color/Form

Crystals

CAS RN

13073-35-3
Record name L-Ethionine
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Record name Ethionine
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Record name L-Homocysteine, S-ethyl-
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Record name ETHIONINE
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Record name (L)-ETHIONINE
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Melting Point

272-274 °C (decomposes)
Record name (L)-ETHIONINE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5080
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

1-carboxy-3-ethylsulfonyl-propylamine; 1-carboxy-4-methylthiobutyl amine;
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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